molecular formula C8H15NO4S B13638852 tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide

tert-Butyl 3-aminothietane-3-carboxylate 1,1-dioxide

Cat. No.: B13638852
M. Wt: 221.28 g/mol
InChI Key: MNMUROFMTAIPFG-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

The synthesis of tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-aminothietane-3-carboxylate with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities, potentially converting the dioxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: This compound also contains a sulfur atom and has similar applications but differs in its ring structure.

    Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate: Another related compound with a different amino group, which can affect its reactivity and applications. The uniqueness of tert-butyl 3-amino-1,1-dioxo-1lambda6-thietane-3-carboxylate lies in its specific ring structure and the presence of both amino and dioxo functionalities, which provide a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

tert-butyl 3-amino-1,1-dioxothietane-3-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-7(2,3)13-6(10)8(9)4-14(11,12)5-8/h4-5,9H2,1-3H3

InChI Key

MNMUROFMTAIPFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CS(=O)(=O)C1)N

Origin of Product

United States

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